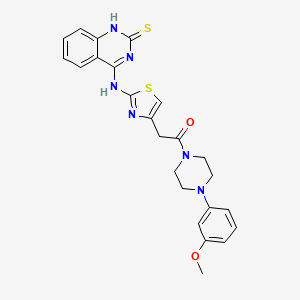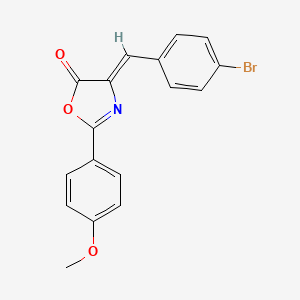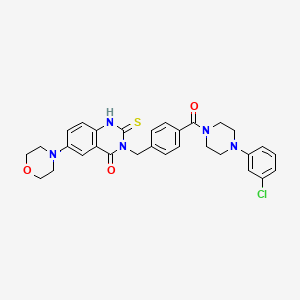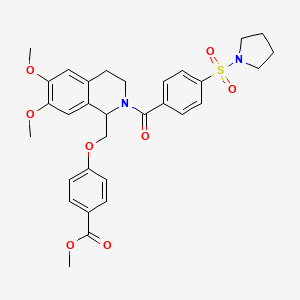![molecular formula C31H30N4O B11219515 4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline](/img/structure/B11219515.png)
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a pyridine ring and an oxadiazole ring. The presence of the propylcyclohexyl group adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions.
Quinoline Synthesis: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Coupling Reactions: The final step involves coupling the oxadiazole and quinoline intermediates using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, altering their function and leading to biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-hydroxyquinoline share structural similarities and exhibit comparable chemical reactivity.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole have similar ring structures and are used in similar applications.
Uniqueness
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the propylcyclohexyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H30N4O |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
3-[4-(4-propylcyclohexyl)phenyl]-5-(2-pyridin-4-ylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C31H30N4O/c1-2-5-21-8-10-22(11-9-21)23-12-14-25(15-13-23)30-34-31(36-35-30)27-20-29(24-16-18-32-19-17-24)33-28-7-4-3-6-26(27)28/h3-4,6-7,12-22H,2,5,8-11H2,1H3 |
InChI Key |
UEPPOLRMCWXWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=NC5=CC=CC=C54)C6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-N-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11219437.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11219456.png)
![8-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11219464.png)

![7-(5-Bromo-2-fluorophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11219481.png)
![1-(3,4-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219483.png)
![2-(4-chlorophenyl)imino-5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11219487.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219495.png)

![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11219516.png)

![4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid](/img/structure/B11219531.png)

![ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B11219544.png)
